Product packaging for Gold trihydroxide(Cat. No.:)

Gold trihydroxide

Cat. No.: B1639817
M. Wt: 247.989 g/mol
InChI Key: WDZVNNYQBQRJRX-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Theoretical and Experimental Advancements in Gold(III) Hydroxide (B78521) Chemistry

The fundamental understanding of gold trihydroxide has been significantly enhanced through a combination of theoretical and experimental investigations. Its synthesis is typically achieved through the reaction of a gold(III) complex, such as chloroauric acid (HAuCl₄), with an alkali like sodium hydroxide or sodium carbonate.

A pivotal challenge in the study of Au(OH)₃ has been the definitive characterization of its structure. Early studies were inconclusive due to the compound's tendency to be X-ray amorphous. However, comprehensive studies employing a suite of advanced analytical methods, including ¹⁹⁷Au Mössbauer spectroscopy, Au L₃-edge X-ray absorption (XA) spectroscopy, and thermogravimetry/differential thermal analysis (TG/DTA), have strongly indicated that the precipitate formed from alkaline gold(III) solutions is indeed Au(OH)₃. These investigations have assigned the gold atom to a planar coordinated Au(III) state. Based on these findings, a linear polymer structure has been proposed for the compound.

The thermal decomposition of this compound has been well-documented. It is known to be unstable upon heating, dehydrating above 140°C to form gold(III) oxide (Au₂O₃). Further heating leads to the decomposition of the oxide into metallic gold. Thermogravimetric and differential thermal analyses have elucidated this process, showing distinct weight loss steps corresponding to dehydration and subsequent oxygen loss.

Recent experimental work has also explored the instability of this compound in aqueous environments. Colloidal Au(OH)₃ has been shown to spontaneously decompose even at temperatures just above the freezing point of water, yielding gold nanoparticles (AuNPs). This low-temperature decomposition pathway in wet media contrasts with the high temperatures required for decomposition in dry environments and has opened new avenues for nanoparticle synthesis.

Below are key properties and decomposition data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaAu(OH)₃ or H₃AuO₃
Molar Mass247.99 g/mol
AppearanceBrown or vivid, dark yellow powder/crystals
Solubility in water (at 298 K)0.00120 g/100 g H₂O
StructureProposed as a linear polymer; X-ray amorphous

Table 2: Thermal Decomposition of this compound

Temperature RangeReactionDescriptionReference
~140-155°C2Au(OH)₃ → Au₂O₃ + 3H₂ODehydration of this compound to gold(III) oxide.
>300°C (dry)2Au₂O₃ → 4Au + 3O₂Decomposition of gold(III) oxide to metallic gold.
>0°C (aqueous)4Au(OH)₃ → 4Au + 3O₂ + 6H₂OSpontaneous decomposition in wet media to form gold nanoparticles.

Evolution of this compound's Role in Modern Chemical Science

The role of this compound has evolved significantly from its early uses in decorative applications like porcelain making and in gold plating solutions. Its modern significance is primarily rooted in its application as a crucial precursor for the synthesis of advanced gold-based materials, particularly heterogeneous catalysts and nanoparticles.

A landmark development in catalysis was the deposition-precipitation method pioneered by Haruta, which utilizes this compound to prepare highly active gold catalysts. In this method, Au(OH)₃ is precipitated from a solution of HAuCl₄ onto a support material, such as titanium dioxide (TiO₂) or iron(III) oxide (Fe₂O₃), by adjusting the pH. Subsequent calcination decomposes the hydroxide to form highly dispersed gold nanoparticles on the support surface. These supported AuNP catalysts exhibit remarkable activity for various reactions, most notably the low-temperature oxidation of carbon monoxide, a critical process in pollution control.

Beyond catalysis, the controlled decomposition of this compound is now a key strategy for synthesizing gold nanoparticles (AuNPs) for a wide array of applications in nanotechnology. The discovery that Au(OH)₃ decomposes in wet environments at low temperatures allows for the decoration of substrates like silica (B1680970) spheres with AuNPs without requiring high-temperature calcination, which can sometimes diminish catalytic activity. This has led to simpler, one-pot synthesis protocols for creating gold-decorated nanomaterials. These materials are at the forefront of research in fields ranging from chemical sensing and electronics to biomedical imaging.

The use of Au(OH)₃ as a precursor is advantageous because its decomposition byproducts, typically water and oxygen, are benign. This makes it a preferred starting material for creating high-purity gold nanostructures for sensitive applications.

Contemporary Research Trajectories and Challenges in this compound Studies

Current research on this compound continues to address several fundamental challenges while exploring new applications. A primary and persistent challenge is the definitive structural elucidation of the compound. While spectroscopic evidence points to an Au(OH)₃ composition with a polymeric structure, its amorphous and unstable nature makes single-crystal X-ray diffraction analysis, the gold standard for structural determination, exceptionally difficult.

A major trajectory of contemporary research is harnessing the inherent instability of Au(OH)₃ for the controlled synthesis of gold nanostructures. Researchers are investigating the precise mechanisms and kinetics of its decomposition in different media (aqueous and non-aqueous) and under various conditions (temperature, pH) to gain finer control over the resulting nanoparticle size, shape, and distribution. This includes its use in the in-situ synthesis of AuNPs on supports like layered double hydroxides (LDHs) for applications in cellular bioimaging.

Another area of investigation is the role of gold hydroxide in the electrochemical corrosion of gold metallization in microelectronics. When exposed to moisture and a positive electrical potential, gold can corrode to form voluminous gold hydroxide, which can flake off and cause short circuits or increase electrical resistance, leading to device failure. Understanding and mitigating this process is crucial for the reliability of electronic components.

Furthermore, the fundamental chemistry of aquahydroxogold(III) complexes in solution, which are directly related to the precipitation of Au(OH)₃, remains an active area of study. The speciation of gold(III) in aqueous solution, involving complexes like [AuCl₄₋ₙ(OH)ₙ]⁻, is critical for controlling the deposition of gold in processes like the synthesis of bimetallic nanoparticles. Continued advancements in the broader field of organometallic gold(III) chemistry, including the synthesis and characterization of novel complexes, provide a deeper context for understanding the reactivity and potential of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Au(OH)3<br>AuH3O3 B1639817 Gold trihydroxide

Properties

Molecular Formula

Au(OH)3
AuH3O3

Molecular Weight

247.989 g/mol

IUPAC Name

gold(3+);trihydroxide

InChI

InChI=1S/Au.3H2O/h;3*1H2/q+3;;;/p-3

InChI Key

WDZVNNYQBQRJRX-UHFFFAOYSA-K

SMILES

[OH-].[OH-].[OH-].[Au+3]

Canonical SMILES

[OH-].[OH-].[OH-].[Au+3]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Gold Trihydroxide

Hydrolysis-Based Synthesis from Gold(III) Precursors

The formation of gold trihydroxide often involves the hydrolysis of gold(III) precursor compounds in an aqueous medium. This process is fundamentally influenced by the pH of the solution. As the pH increases, gold(III) complex ions, such as [AuCl₄]⁻, undergo successive hydrolysis, eventually leading to the precipitation of this compound.

Synthesis from Gold(III) Chloride in Alkaline Media

A prevalent method for synthesizing this compound is through the reaction of a gold(III) chloride source, like chloroauric acid (HAuCl₄), with an alkali. The addition of a base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), to an aqueous solution of HAuCl₄ induces the hydrolysis of the gold(III) species. This reaction leads to the precipitation of this compound, which often appears as a brown powder. The general chemical equation for the reaction with sodium hydroxide is:

HAuCl₄ + 4NaOH → Au(OH)₃ + 4NaCl + H₂O

Similarly, using sodium carbonate, the reaction proceeds as follows:

2KAuCl₄ + 3Na₂CO₃ + 3H₂O → 2Au(OH)₃ + 6NaCl + 2KCl + 3CO₂

The pH of the reaction mixture is a critical parameter. In highly alkaline solutions, gold(III) can precipitate as Au(OH)₃. Studies have shown that as the pH increases, the gold(III) precursor shifts from [AuCl₄]⁻ to [Au(OH)₄]⁻, facilitating the formation of this compound.

Preparation from Gold(III) Nitrate (B79036) Precursors

This compound can also be prepared from gold(III) nitrate precursors. One method involves the reaction of gold(III) nitrate with sodium hydroxide. Another approach is the reaction of gold(III) hydroxide with concentrated nitric acid at 100°C to form nitratoauric acid (HAu(NO₃)₄), which can be an intermediate in some processes. The synthesis of a stable, water-based gold(III) nitrate precursor has been achieved under reflux conditions using nitric acid as a solvent and ammonium (B1175870) hydroxide as a neutralizer. This chloride-free precursor is considered a promising candidate for various applications to avoid the negative effects of chloride ions.

Precipitation Techniques for this compound Formation

Precipitation is the primary technique for forming this compound. The process involves mixing aqueous solutions of a gold(III) salt and a base, leading to the formation of an insoluble this compound product. For instance, mixing solutions of potassium auric chloride and sodium carbonate results in the precipitation of gold(III) hydroxide.

The solubility of this compound is very low, with a reported solubility product (Ksp) of 5.5 × 10⁻⁴⁶, which drives the precipitation process. Research has identified different forms of precipitated gold(III) hydroxide, including a less stable white form and a more stable red form, with solubilities of 2.5 × 10⁻⁵ mol/L and 2.5 × 10⁻⁸ mol/L, respectively. The precipitate is typically X-ray amorphous, meaning it lacks a long-range crystalline structure.

Property Value Source
Solubility Product (Ksp)5.5 × 10⁻⁴⁶
Solubility (White form)2.5 × 10⁻⁵ mol/L
Solubility (Red form)2.5 × 10⁻⁸ mol/L
Crystalline StructureX-ray amorphous

Controlled Synthesis for Morphological and Nanostructural Tailoring

Controlling the morphology and nanostructure of this compound and its derivatives is crucial for its application, particularly in catalysis and nanotechnology.

Formation of Gold(III) Hydroxide Intermediates in Nanoparticle Synthesis

This compound serves as a key intermediate in the synthesis of gold nanoparticles (AuNPs). The use of Au(OH)₃ as a precursor is advantageous because its reduction byproducts are simply water and oxygen. In the classic citrate (B86180) synthesis of AuNPs, an initial slight increase in the gold oxidation state is observed, which is attributed to the exchange of chloride and hydroxide ions to form AuCl₃(OH)⁻ before the reduction to metallic gold begins. The time-dependent hydroxylation of HAuCl₄ to form hydroxylated gold species (Na⁺[Au(OH₄₋ₓ)Clₓ]⁻) in alkaline solutions is a key step that influences the final size of the resulting gold nanoparticles.

Influence of Reaction Conditions on Product Morphology

The morphology of the final product, whether it be this compound itself or the gold nanoparticles derived from it, is highly dependent on the reaction conditions.

pH: The pH of the reaction medium is a significant factor. In the synthesis of gold nanoparticles, adjusting the pH with sodium hydroxide can lead to uniform particles with a narrow size distribution. For example, at a pH of around 6-7, it is possible to synthesize unagglomerated, circular gold nanoparticles.

Temperature: Reaction temperature affects the rate of nanoparticle formation. Lowering the temperature can slow down the reaction, allowing for better control over the final particle size. For instance, AuNPs with sizes of 39.3 ± 11.7 nm and 51.0 ± 12.9 nm have been synthesized at 60°C and 80°C, respectively.

Precursor Concentration: The concentration of the gold precursor can impact the reaction rate and the resulting particle size.

Stabilizers: The presence of stabilizing agents can greatly influence the morphology of gold nanoparticles. For example, using polyethyleneimine as a stabilizer has been shown to produce homogenous spherical nanoparticles, whereas polyvinylpyrrolidone (B124986) and chitosan (B1678972) can result in non-homogenous morphologies.

Transmission electron microscopy (TEM) has shown that precipitated this compound can consist of spherical particles with a diameter of approximately 9 nm. Through techniques like deposition precipitation, gold can be deposited as fine hemispherical particles with diameters smaller than 4 nm on supports like TiO₂.

Reaction Condition Influence on Morphology/Nanostructure Example
pHAffects particle uniformity and size distribution. Uniform, concentrated GNPs produced with optimized NaOH concentration.
TemperatureControls the rate of nanoparticle formation. Lower temperatures slow down the formation rate of GNPs.
Precursor ConcentrationImpacts reaction rate and particle size. Different concentrations of gold precursor affect the final particle size.
StabilizersDetermines the homogeneity and shape of nanoparticles. Polyethyleneimine leads to homogenous spherical nanoparticles.

Chemical Transformations and Reaction Pathways of Gold Trihydroxide

Thermal Decomposition Pathways

The thermal decomposition of gold trihydroxide is a critical process, particularly in the preparation of gold catalysts, where the resulting oxide and metallic phases are of significant interest. This process occurs in a stepwise manner, involving dehydration followed by reduction to the elemental state.

When subjected to heat, this compound initially undergoes dehydration. The precise nature of the intermediates can depend on the conditions. Drying of Au(OH)₃ under phosphorus pentoxide can yield gold oxo-hydroxide, AuO(OH). However, the more commonly reported pathway upon heating involves the loss of water to form gold(III) oxide (Au₂O₃). This dehydration step generally occurs at temperatures around 140–150°C.

Thermogravimetric/differential thermal analysis (TG/DTA) of a sample identified as Au(OH)₃ shows a distinct two-step weight loss. The first step, corresponding to an endothermic peak around 310 K (37°C), is attributed to the dehydration of Au(OH)₃ to form Au₂O₃. The reaction can be represented as:

2Au(OH)₃(s) → Au₂O₃(s) + 3H₂O(g) Current time information in Bangalore, IN.

The stability of hydrated gold oxides and hydroxides is influenced by their structure and preparation method. Amorphous or strongly hydrated gold oxide/hydroxide (B78521) films tend to release most of their loosely bound water at temperatures below 420 K (147°C).

Following dehydration, the resulting gold(III) oxide is thermally unstable and decomposes further upon heating to higher temperatures. This second stage of decomposition involves the reduction of Au₂O₃ to metallic gold and the release of oxygen gas. Current time information in Bangalore, IN. This process is typically observed at temperatures above 250°C.

2Au₂O₃(s) → 4Au(s) + 3O₂(g) Current time information in Bangalore, IN.

Studies combining TGA and X-ray absorption fine-structure spectroscopy (XAFS) indicate that the release of oxygen from Au(III) occurs in a single step directly to Au(0), with no significant evidence for the formation of long-lived intermediates with other oxidation states, such as Au₂O or AuO. The temperature required for this decomposition can vary depending on the material's crystallinity and hydration level. For instance, the temperature for 50% decomposition (T₅₀%) increases from approximately 425 K for highly hydrated electrochemical oxide to 610 K for crystalline Au₂O₃.

Decomposition StageTemperature RangeProductsReference
Dehydration~140-150 °CAu₂O₃, H₂O
Reduction>250 °CAu, O₂

Stepwise Dehydration to Gold Oxo-hydroxide and Gold(III) Oxide

Ligand Exchange and Coordination Chemistry of Gold(III) Hydroxide Centers

Gold(III) hydroxide is a valuable synthon for preparing a variety of gold(III) complexes through ligand exchange and coordination reactions. The Au-OH bond can be cleaved to form new bonds with carbon, nitrogen, and other donor atoms, facilitating access to fundamentally important and catalytically relevant organometallic species.

A significant transformation involving gold(III) hydroxide is its reaction with phosphines, which can lead to the formation of rare and highly sought-after gold(III) hydride complexes. In pincer-stabilized gold(III) systems, the hydroxide ligand can undergo an oxygen atom transfer reaction when treated with a phosphine (B1218219) (PR₃). This process results in the formation of a stable gold-hydride (Au-H) bond and a phosphine oxide (O=PR₃).

The reaction demonstrates that a neutral Au(III)-OH complex can undergo a two-electron reduction of the hydroxide proton to form a Au(III)-H species, without altering the oxidation state of the gold metal center. This transformation is noteworthy because it circumvents the more common reductive elimination pathway. The general transformation can be represented as:

(L)Au-OH + PR₃ → (L)Au-H + O=PR₃ (where L represents a stabilizing ligand system, such as a pincer ligand)

This reactivity has been demonstrated for pincer-supported terminal gold(III) hydroxides, which serve as effective synthons for these hydride complexes. Recent studies have also shown that mild hydride donors, such as pinacolborane (H-Bpin), can be used to convert (P^N^C)gold(III) hydroxide precursors into the corresponding hydrides, avoiding the need for harsher reagents.

Gold(III) hydroxide is also utilized in the synthesis of gold(III) complexes featuring N-heterocyclic carbene (NHC) ligands. NHCs are strong sigma-donating ligands that form robust bonds with gold, leading to highly stable complexes. The synthesis of a well-defined NHC gold hydroxide complex, [Au(OH)(IPr)] (where IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been reported, highlighting its potential as a versatile "golden synthon" for further chemical transformations.

These Au(III)-NHC hydroxide complexes can be prepared and subsequently used to synthesize a variety of other organometallic compounds. The reactivity of the hydroxide ligand allows for its replacement by other functional groups, making it a key intermediate in the construction of more complex molecular architectures.

ReactantProduct TypeKey TransformationReference
Phosphines (PR₃)Gold(III) Hydride ComplexOxygen atom transfer from hydroxide to phosphine
N-Heterocyclic Carbene PrecursorsNHC Gold(III) Hydroxide ComplexLigand coordination to the gold(III) center

Reactions with Phosphines for Hydride Complex Formation

Electrochemical Transformations and Redox Interconversions

The electrochemistry of gold is characterized by the formation and reduction of surface oxides and hydroxides. This compound is implicated as a key species in these redox processes, which are fundamental to understanding gold's corrosion, dissolution, and electrocatalytic behavior.

In aqueous solutions, the anodic oxidation of metallic gold leads to the formation of a surface layer of gold oxide or hydroxide. The potential at which this oxidation begins is pH-dependent, occurring at approximately 1.4 V (vs. RHE) in acidic solutions and 0.4 V in alkaline solutions. This surface layer, often described as hydrous gold oxide or gold hydroxide, passivates the electrode. In alkaline solutions, the formed species is identified as β-oxide, or Au(OH)₃.

The subsequent reduction of this surface layer back to metallic gold is observed during the reverse cathodic sweep in cyclic voltammetry experiments. The reduction of the oxide/hydroxide film is an irreversible process. Studies on gold dissolution have shown that the reduction of bulk hydrous gold oxide, formed at high anodic potentials, does not have a significant effect on the amount of gold that dissolves into the electrolyte.

The redox potential for the reduction of Au(OH)₃ to metallic gold is pH-dependent:

Au(OH)₃(s) + 3H⁺ + 3e⁻ ⇌ Au(s) + 3H₂O

This electrochemical interconversion between metallic gold and gold(III) hydroxide is a crucial aspect of gold's behavior in various environments, from microelectronic failures where Au(OH)₃ formation causes corrosion, to geochemical cycles where redox reactions govern the mobility of gold in natural waters. The reduction of Au(III) complexes in solution, such as [AuCl(terpy)]Cl₂, often proceeds irreversibly as a Au(III)/Au(0) redox couple.

Oxidation of Gold Nanoparticles to this compound

The formation of this compound is a critical aspect of the surface chemistry of gold nanoparticles (AuNPs), influencing their stability and catalytic activity. The oxidation of metallic gold to Au(III) species like this compound can occur under various conditions.

During the electrochemical oxidation of AuNPs, particularly those supported on electrodes in acidic solutions, a surface oxide layer forms. This process involves the conversion of metallic gold (Au⁰) to Au³⁺. Studies have shown that AuNPs on carbon cloth electrodes, when subjected to cyclic voltammetry, are oxidized to this compound. The fundamental reaction in an alkaline or neutral medium is represented as:

Au(s) + 3OH⁻(aq) → Au(OH)₃(s)

Research has also explored the use of gold(III) hydroxide as a precursor for synthesizing AuNPs. The decomposition of aqueous gold(III) hydroxide colloids can spontaneously form gold nanoparticles at temperatures above the freezing point of water, a process that is notably influenced by pH. This decomposition is more efficient at mild alkaline pH where Au(OH)₃ exists as a colloid. As the pH increases further, Au(OH)₃ redissolves to form the tetrahydroxoaurate(III) ion, [Au(OH)₄]⁻, which quenches the nanoparticle formation. The degree of oxidation in gold-oxide nanoparticles can be controlled, leading to changes in the gold oxidation state, potentially from monovalent or divalent states to the trivalent state found in Au(OH)₃ or Au₂O₃.

Table 1: Research Findings on the Oxidation of Gold Nanoparticles

Research Focus Experimental Conditions Key Findings Citation(s)
Electrochemical Oxidation of AuNPs AuNPs on glassy carbon electrode in sulfuric acid medium. A main oxidation peak is observed, related to the formation of gold oxide species on the surface.
Electrochemical Sensing with AuNPs AuNP-modified carbon cloth electrodes in the presence of ammonia (B1221849). AuNPs were first oxidized to this compound on the electrode surface.
AuNP Synthesis from Au(OH)₃ Aqueous media, varying pH. Aqueous Au(OH)₃ colloids decompose to form AuNPs at room temperature, with the process being most efficient at mild alkaline pH.
AuNP Synthesis from Au(OH)₃ Aqueous media with a triblock copolymer as a reducing and stabilizing agent. Heating to 60-80°C was necessary to achieve sufficient dissolution of the almost insoluble Au(OH)₃ for the synthesis to proceed.

Electrodissolution Processes Involving this compound

Electrodissolution is a process where a metal dissolves into an electrolyte under an applied electrical potential. This compound is a key product in the anodic dissolution and corrosion of gold. This phenomenon is a significant failure mode in microelectronics, where moisture and a positive electric potential can cause gold metallization to corrode, forming voluminous gold hydroxide. This layer can spall off, and the conductive particles may cause short circuits.

This controlled electrodissolution is also harnessed as a synthesis method. For example, porous gold films can be created by first inducing active electrodissolution of a gold substrate in HCl to form AuCl₂⁻, which then disproportionates to deposit as a porous gold layer.

Table 2: Electrochemical Processes Involving this compound

Process Electrolyte/Conditions Role/Formation of this compound Citation(s)
Electrochemical Corrosion Moisture, positive electric potential. This compound is the direct product of corrosion on gold metallization in microelectronics.
Anodic Oxidation Aqueous sulfuric acid. Anodic potential application produces an oxide film approximately 1 nm thick, identified as a gold oxide/hydroxide species.
Electrodissolution of AuNPs Presence of ammonia. AuNPs are oxidized to Au(OH)₃, which then forms a gold ammonia complex, enhancing dissolution.
Hydroxide Adsorption Au(111) electrode surface. Adsorption of hydroxide ions is the initial step, commencing at -0.4 V/SCE, preceding oxide formation at more positive potentials.
Oxide-Derived Gold (OD-Au) Formation Acidic aqueous medium (H₃PO₄). After oxidation and subsequent reduction, remnants of a subsurface gold oxide, potentially Au(OH)₃ or Au₂O₃, are suggested to persist.

Precursor Role in Gold(III) Peroxide Complex Reactivity

Gold(III) hydroxide serves as a valuable synthon, or starting material, for the preparation of other reactive gold complexes, notably gold(III) peroxide complexes. Research into the chemistry of gold complexes has demonstrated that monomeric, terminal hydroxides of gold(III), stabilized by pincer ligands, are reactive synthons for new metal complexes.

A key reaction pathway involves the use of these gold(III) hydroxides to synthesize gold(III) peroxide complexes, a class of compounds that had been relatively unexplored. The reactivity of these peroxide complexes is of significant interest; for example, they can be converted into gold(III) hydrides through successive oxygen transfer reactions mediated by phosphines.

Furthermore, the interplay between hydroxide and peroxide species is evident in condensation reactions. It has been shown that a gold(III) hydroperoxide can react with its corresponding gold(III) hydroxide to form a bridging (μ-κ¹:κ¹)-peroxide complex. This type of reactivity highlights the foundational role of the Au-OH moiety in accessing different classes of gold complexes. While the direct insertion of O₂ into a Au(III)-H bond to form a Au(III)-OOH species has not been observed, the reverse reaction, converting a peroxide to a hydride via a hydroxide intermediate, is well-documented.

Table 3: this compound as a Precursor in Gold(III) Complex Chemistry

Precursor Product Reactant/Condition Key Research Finding Citation(s)
Pincer-stabilized Gold(III) hydroxide Gold(III) peroxide complex Not specified Gold(III) hydroxides are described as useful synthons for preparing gold(III) peroxide complexes.
Gold(III) peroxide complex Gold(III) hydride Phosphine Gold(III) peroxides can be converted to gold(III) hydrides via phosphine-mediated oxygen transfer.
Gold(III) hydroperoxide and Gold(III) hydroxide Bridging (μ-κ¹:κ¹)-peroxide complex Condensation reaction A hydroperoxide complex condenses with the corresponding hydroxide to form a dimeric peroxide species.

Advanced Characterization Techniques and Structural Probing of Gold Trihydroxide

X-ray Diffraction (XRD) for Crystalline Phase Identification and Stability Assessment

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of materials. However, in the case of gold trihydroxide, XRD analysis often reveals an amorphous or poorly crystalline nature.

Studies have shown that precipitates formed from alkaline solutions of tetrachloroauric acid (HAuCl₄) are typically X-ray amorphous. The XRD patterns of these precipitates exhibit broad diffraction peaks, for instance at 2θ angles of approximately 32.5° and 60.0°, lacking the sharp, well-defined peaks that would indicate a highly crystalline structure like that of metallic gold (Au) or crystalline gold(III) oxide (Au₂O₃). This amorphous nature suggests a lack of long-range atomic order.

Despite the amorphous characterization by XRD, electron beam diffraction, a related technique, has suggested some degree of local or short-range crystallinity. This has led to the hypothesis that the material may consist of very small crystalline domains of Au₂O₃ formed through dehydration under the high vacuum conditions of the electron microscope. The stability of this compound is limited, as it can be dehydrated to gold(III) oxide.

Sample Diffraction Peak Positions (2θ) Interpretation
This compound PrecipitateBroad peaks at ~32.5° and ~60.0°X-ray amorphous
Crystalline Au₂O₃ (Reference)Sharp, defined peaksCrystalline
Crystalline Au(0) (Reference)Sharp, defined peaksCrystalline

Table 1: Comparison of XRD Patterns

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the molecular vibrations and thus the bonding within a compound. For this compound, these techniques can help to identify the presence of hydroxide (B78521) (O-H) and gold-oxygen (Au-O) bonds.

In situ surface-enhanced Raman spectroscopy (SERS) has been employed to study the nature of gold oxides formed under different pH conditions. These studies have indicated that in alkaline solutions, a species identified as Au(OH)₃, referred to as β-oxide, is preferentially formed. The vibrational spectra help to distinguish this from the α-oxide formed in acidic solutions.

FTIR spectroscopy of related gold nanostructures often shows characteristic peaks. For instance, in studies of gold nanorods, vibrational modes corresponding to O-H stretches have been identified. While not directly on pure this compound, these studies on related materials with surface hydroxides provide a basis for interpreting the vibrational spectra of Au(OH)₃.

Electron Microscopy for Morphological and Nanostructural Analysis

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are invaluable for visualizing the morphology and nanostructure of materials.

TEM studies of precipitated this compound have revealed that it consists of spherical nanoparticles. The particle diameter has been measured to be approximately 9 nm. High-resolution TEM (HR-TEM) can provide even more detailed structural information, though the amorphous nature of the bulk sample can make lattice imaging challenging. The observation of some lattice fringes in electron diffraction patterns has been attributed to the partial dehydration of Au(OH)₃ to Au₂O₃ under the electron beam and high vacuum of the microscope.

SEM provides information about the surface morphology of materials. For gold-based nanomaterials, SEM images can confirm the size and shape, which is often correlated with their synthesis conditions and spectroscopic properties.

Technique Observation Interpretation
TEMSpherical nanoparticles Nanocrystalline or amorphous nature
Particle diameter of ~9 nm
Electron DiffractionSuggests slight crystallinity Possible partial dehydration to Au₂O₃

Table 2: Electron Microscopy Findings for this compound

Electrochemical Methods for Surface Oxidation and Reaction Mechanism Insights

Electrochemical methods, such as cyclic voltammetry, are powerful tools for studying the formation and reduction of gold oxides and hydroxides on electrode surfaces. These techniques provide information about the redox potentials and the mechanisms of surface reactions.

Studies have shown that the oxidation of gold in aqueous solutions leads to the formation of surface oxides or hydroxides. The nature of the species formed is dependent on the pH of the solution. In alkaline media, the formation of Au(OH)₃ has been identified as a key species.

Cyclic voltammetry can be used to monitor the reduction of gold(III) species. For example, the reduction of [AuCl₄]⁻ can proceed through the formation of intermediate species before depositing as metallic gold (Au(0)). The presence of gold hydroxide can inhibit certain electrochemical reactions on a gold surface. The reduction of Au(OH)₃ is a key step in the preparation of supported gold catalysts, as it yields water and oxygen as byproducts.

Spectroscopic Characterization of this compound Derivatives

The functionalization of gold surfaces and nanoparticles often involves the interaction with various organic and inorganic ligands, creating derivatives of the initial gold hydroxide or oxide surface. Spectroscopic techniques are crucial for characterizing these derivatives.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can identify the elemental composition and chemical states of the surface atoms. XPS studies on electrochemically-formed oxide-derived gold have suggested the presence of Au(III) species, potentially in the form of Au₂O₃ or Au(OH)₃, even after the surface appears metallic in electrochemical measurements. This indicates the presence of subsurface oxide remnants.

UV-Visible spectroscopy is widely used to characterize gold nanoparticles due to their surface plasmon resonance (SPR). The position and shape of the SPR band are sensitive to the size, shape, and surface chemistry of the nanoparticles. The interaction of ligands with the gold surface can lead to shifts in the SPR peak, providing evidence of surface modification.

Catalytic Applications and Mechanistic Studies of Gold Trihydroxide Derived Systems

Gold Trihydroxide as a Precursor for Gold Nanoparticle Catalysts

The use of this compound as a starting material offers distinct advantages in the synthesis of gold nanoparticles (AuNPs), particularly in controlling particle size and purity. Unlike the more common chloroauric acid (HAuCl₄) precursor, using this compound can lead to colloidal dispersions free from interfering ionic species like chlorides, which can negatively impact catalytic activity.

Synthesis of Active Gold Nanoparticles via Thermal Decomposition or Chemical Reduction

Active gold nanoparticles can be generated from this compound through two primary pathways: thermal decomposition and chemical reduction.

Thermal Decomposition: The decomposition of gold hydroxide (B78521) to metallic gold is a well-established method. In dry environments, this typically occurs at temperatures around 300°C. However, in aqueous media, gold(III) hydroxide colloids can decompose spontaneously to form gold nanoparticles at much lower temperatures, even just above the freezing point of water. A common synthesis strategy involves the co-precipitation of gold(III) hydroxide with various metal oxides, followed by calcination at temperatures above 300°C to decompose the Au(OH)₃ and produce the supported AuNPs.

Chemical Reduction: this compound can be chemically reduced to form gold nanoparticles under mild conditions. For instance, AuNPs have been successfully synthesized using the almost insoluble Au(OH)₃ as the gold precursor in a neutral aqueous medium (pH ~7) at temperatures of 60°C and 80°C. In these syntheses, non-toxic triblock copolymers can act as both the reducing and stabilizing agent, yielding nanoparticles with controlled sizes. Research has shown that at 60°C, nanoparticles with an average size of 39.3 ± 11.7 nm can be formed, while an increase in temperature to 80°C results in larger particles of 51.0 ± 12.9 nm. Other methods involve using reducing agents like Tris(hydroxymethyl)aminomethane under mild conditions suitable for biomacromolecules.

Synthesis Method Precursor Reducing/Decomposition Condition Resulting AuNP Size
Chemical ReductionThis compound (Au(OH)₃)Triblock copolymer, 60°C, pH ~739.3 ± 11.7 nm
Chemical ReductionThis compound (Au(OH)₃)Triblock copolymer, 80°C, pH ~751.0 ± 12.9 nm
Thermal DecompositionGold(III) Hydroxide (Au(OH)₃)Calcination above 300°C2-3 nm (embedded in matrix)
Chemical ReductionChloroauric Acid (HAuCl₄)Tris(hydroxymethyl)aminomethane, 50°C55.2 ± 8.0 nm

Influence of Nanoparticle Surface Area and Reactivity on Catalytic Performance

The catalytic performance of gold nanoparticles is profoundly influenced by their size, which directly correlates with their surface area and the number of active sites. Generally, smaller AuNPs exhibit higher catalytic activity due to their larger specific surface area, which allows for more efficient adsorption of reactant molecules.

Smaller nanoparticles possess a higher fraction of low-coordination atoms (at corners and edges), which are considered the primary active sites for many catalytic reactions. This increase in the number of active sites per unit mass of gold leads to enhanced catalytic performance. For example, in the gas-phase epoxidation of propylene (B89431), catalysts with smaller AuNPs (e.g., ~2.0 nm) demonstrate superior catalytic activity and selectivity compared to those with larger particles (e.g., ~9.6 nm).

AuNP Size Support Reaction Key Finding
13.0 nm vs 35.9 nmPNIPAAm MicrogelReduction of 4-nitrophenolSmaller nanoparticles show higher catalytic activity due to increased surface area and more active sites.
~2.0 nm, 3.2 nm, 9.6 nmTS-1 ZeolitePropylene EpoxidationSmaller AuNPs exhibit enhanced catalytic activity and selectivity towards propylene oxide.
< 5 nmVarious SupportsCO OxidationA strong size dependency is observed, with significant catalytic activity only appearing for particles below 5 nm.

Supported Gold Catalysts Derived from this compound

For many industrial applications, immobilizing gold nanoparticles onto a support material is essential to improve stability, prevent aggregation, and enhance catalytic efficiency. this compound is a key intermediate in the most common and effective methods for preparing these supported catalysts.

Deposition on Support Materials for Enhanced Efficiency

The deposition-precipitation (DP) method is a widely used technique for preparing highly active supported gold catalysts. In a typical DP synthesis, an aqueous solution of a gold precursor like chloroauric acid (HAuCl₄) is mixed with a suspension of the support material (e.g., TiO₂, Fe₂O₃, Al₂O₃). The pH of the solution is then adjusted to a neutral or alkaline range (pH 6-10), causing the gold to precipitate as gold(III) hydroxide (Au(OH)₃) exclusively onto the surface of the support. The resulting solid is then washed, dried, and calcined, typically at temperatures around 400°C. This final heat treatment decomposes the Au(OH)₃ to form highly dispersed metallic gold nanoparticles intimately anchored to the support.

Another related technique is coprecipitation, where the hydroxides of the support metal (e.g., iron, cobalt) and gold are precipitated simultaneously from a solution of their respective salts. This ensures excellent mixing and a strong interaction between the gold nanoparticles and the support material after calcination. These methods allow for the deposition of AuNPs onto a wide array of supports, including metal oxides, carbons, and polymers.

Applications in Water-Gas Shift Reactions

The water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) is critical for producing high-purity hydrogen for applications like fuel cells. Gold catalysts supported on reducible oxides like ceria (CeO₂) and iron oxide (Fe₂O₃) have shown remarkable activity for the WGS reaction, particularly at low temperatures where the reaction equilibrium is more favorable.

The preparation method, which often involves a gold hydroxide intermediate, is critical to the catalyst's performance. For instance, highly active Au/α-Fe₂O₃ catalysts were among the first gold-based systems studied for the WGS reaction. More recently, Au catalysts supported on ceria-zirconia (CeO₂-ZrO₂) have demonstrated the ability to reach equilibrium conditions at around 400°C in a realistic reformate stream. Similarly, Au catalysts on molybdenum carbide (α-MoC), prepared via coprecipitation of precursors followed by calcination, were found to be highly active for the WGS reaction even at room temperature. The high activity is often attributed to the strong interaction at the gold-support interface, where the support can play an active role in the dissociation of water.

Role in Selective Oxidation Processes

Supported gold nanoparticles are highly effective catalysts for a variety of selective oxidation reactions, which are fundamental to the synthesis of fine chemicals and the conversion of biomass. Gold's resistance to over-oxidation makes it particularly suitable for achieving high selectivity to desired products like aldehydes and carboxylic acids from alcohols.

Mechanistic Insights into this compound Catalyzed Organic Reactions

This compound is frequently used as a precursor for preparing highly active heterogeneous gold catalysts by depositing it onto various supports. Upon thermal treatment or reduction, this gold(III) species is converted into metallic gold nanoparticles, which are often the true catalytic species for many organic transformations. The catalytic activity of these gold nanoparticles is highly dependent on their size, the nature of the support, and the interaction between the gold and the support material.

While direct catalysis by molecular this compound in solution is less common, the underlying principles of gold catalysis, which often involve Au(I)/Au(III) redox cycles, provide insight into the potential reactivity of its derived species. Homogeneous gold catalysis typically involves the activation of unsaturated C-C bonds (alkynes, allenes, alkenes) towards nucleophilic attack. Cationic gold(I) complexes are particularly effective in this role. Although Au(OH)₃ is a gold(III) compound, it can be reduced in situ to generate catalytically active Au(I) species or participate in catalytic cycles that involve Au(III) intermediates.

A general mechanism for gold-catalyzed alkyne hydrofunctionalization, a cornerstone of gold catalysis, is initiated by the coordination of the alkyne to a cationic gold species, forming a π-complex. This coordination renders the alkyne more electrophilic and susceptible to attack by a nucleophile. The subsequent steps involve the formation of a vinyl-gold intermediate, which is then protonated to release the product and regenerate the active gold catalyst.

Table 1: Key Mechanistic Steps in Gold-Catalyzed Alkyne Activation

Step Description Intermediate Species
1. Activation A cationic gold catalyst, [AuL]⁺, coordinates to the alkyne π-system. Gold-alkyne π-complex
2. Nucleophilic Attack A nucleophile (e.g., water, alcohol, amine) attacks the activated alkyne. This typically occurs in an anti fashion. Vinyl-gold complex
3. Protodeauration The C-Au bond in the vinyl-gold intermediate is cleaved by a proton source. Enol/Enamine/Alkene

| 4. Regeneration | The active [AuL]⁺ catalyst is regenerated, completing the catalytic cycle. | [AuL]⁺ |

This table outlines the generally accepted pathway for the hydrofunctionalization of alkynes catalyzed by gold complexes. The active catalyst can be generated from precursors like this compound.

In the context of heterogeneous catalysis using catalysts derived from Au(OH)₃, the reactions occur on the surface of gold nanoparticles. For instance, in oxidation reactions, the gold nanoparticles can facilitate the activation of molecular oxygen, a key step in the catalytic cycle. For reactions like the oxidation of CO, it has been observed that metallic gold (Au⁰) in clusters or particles, rather than cationic gold species, plays the more critical role as the active site.

Electrocatalytic Systems Involving this compound Transformations

This compound plays a significant and direct role in electrocatalytic systems, particularly at the surface of gold electrodes. It is a key species in the electrochemical oxidation of gold and is a central intermediate in the oxygen evolution reaction (OER) in alkaline media.

When a gold electrode is subjected to positive potentials in an aqueous electrolyte, its surface oxidizes. This process involves the formation of various gold oxides and hydroxides, including Au(OH)₃. The exact composition of this surface layer is complex and depends on factors like pH and potential. This compound formation is also a recognized failure mode in microelectronics, where electrochemical corrosion of gold components can lead to short circuits.

In the context of the OER, a critical reaction for water splitting and metal-air batteries, the transformations of gold hydroxide on the electrode surface are mechanistically vital. Studies have shown that the structure of the gold oxide layer is highly dependent on the pH of the solution. In alkaline solutions, the preferential formation of a β-oxide, identified as Au(OH)₃, is observed.

A proposed mechanism for the OER on gold in alkaline solutions suggests that the rate-limiting step is the deprotonation of surface-bound Au(OH)₃. This process involves a decoupled proton-electron transfer, where the deprotonated form of Au(OH)₃ mediates the subsequent steps of oxygen evolution. The electrocatalytic activity of gold nanoparticles in the oxidation of various substrates, such as cellulose (B213188) and reducing agents like hydrazine, is also linked to the formation and transformation of hydroxide species on the gold surface. These adsorbed hydroxides can facilitate the approach and oxidation of the reactant molecules.

| Gold Hydroperoxide Intermediate | Au–O–O–H | Observed on gold-enriched nanoparticles during OER. | A known intermediate in the OER pathway. |

This table summarizes various gold-oxygen/hydroxide species that have been proposed to exist on the surface of gold electrodes during electrocatalytic processes, based on spectroscopic and electrochemical studies.

The reversible formation and reduction of these surface oxides/hydroxides is a key feature of the cyclic voltammogram of gold in many electrolytes. The study of these transformations is crucial for designing more efficient and stable gold-based electrocatalysts for a range of applications, from energy conversion to chemical synthesis.

Materials Science Applications and Advanced Functionalization of Gold Trihydroxide

Electrochemical Interfacial Phenomena in Microelectronics

While gold is prized in microelectronics for its high conductivity and resistance to corrosion, the formation of gold trihydroxide at interfaces can present significant challenges to device performance and longevity.

Formation of this compound in Electrochemical Corrosion

This compound can form on gold surfaces through electrochemical corrosion, particularly in the presence of moisture and a positive electric potential. This is a known failure mode in microelectronics where gold is used for metallization. The process begins with the electrochemical oxidation of gold metal to Au³⁺ ions, which then react with water to form a layer of gold(III) hydroxide (B78521). This voluminous hydroxide layer can grow in thickness and eventually spall, or break away, from the surface.

Impact on Conductive Properties and Device Reliability

The formation of a this compound layer has a detrimental effect on the electrical performance and reliability of microelectronic devices. this compound is a poor conductor compared to pure gold, and its presence can lead to a significant increase in electrical resistance. This increased resistance can cause signal loss or complete failure of the component. Furthermore, if the hydroxide layer spalls, the conductive particles can redeposit elsewhere, creating short circuits or leakage paths. The progressive nature of this corrosion can lead to a gradual degradation of device performance, a critical concern for high-reliability applications. The insulating properties of metal oxides and hydroxides are a primary reason for decreased conductivity in humid environments.

Table 1: Effects of this compound Formation in Microelectronics

PhenomenonDescriptionImpact on Device
Corrosion Electrochemical oxidation of gold in the presence of moisture and electrical potential, forming Au(OH)₃. Degradation of gold metallization.
Increased Resistance The Au(OH)₃ layer is less conductive than pure gold. Signal loss, performance degradation, potential for open circuits.
Spalling The hydroxide layer can grow thick and flake off the surface. Generation of conductive debris.
Short Circuits Spalled conductive particles can cause unintended electrical pathways. Catastrophic device failure.

Surface Modification and Functional Coatings

The chemical properties of this compound allow for its use in creating functional surfaces for biosensing and modifying polymers.

Gold Hydroxide Coatings for Surface-Enhanced Raman Scattering (SERS) Biosensing

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used for detecting and identifying molecules. Gold nanoparticles are excellent SERS substrates due to their plasmonic properties. Gold hydroxide can be used in the fabrication of these SERS-active surfaces. By forming a gold hydroxide layer, or using it as a precursor, the surface chemistry can be precisely controlled. For example, a deposition-precipitation of chloroauric acid with ammonium (B1175870) hydroxide, followed by reduction, creates densely packed gold nanoparticles suitable for SERS. This process allows for the creation of substrates with high enhancement factors, enabling the detection of analytes at very low concentrations, such as the cancer biomarker carcinoembryonic antigen at femtomolar levels. The ability to tune the surface facilitates the attachment of specific biomolecules, enhancing the selectivity of biosensors.

Creation of Chemical Grafting Moieties on Polymer Surfaces

This compound can be instrumental in modifying polymer surfaces. The hydroxide groups can act as reactive sites, or "moieties," for grafting other molecules. This involves treating a polymer surface with plasma to create reactive sites, and then grafting thiol-containing molecules to the surface. These "free" thiol groups can then strongly interact with and bind gold nanoparticles. This "grafting-to" approach allows for the attachment of pre-synthesized polymers with specific functionalities onto a surface, altering properties like biocompatibility or creating new functionalities without changing the bulk polymer. For example, catechol-grafted polymers have been used as templates to guide the formation of dendritic gold nanostructures.

Hybrid Material Fabrication Utilizing this compound as a Component

This compound is a key ingredient in the fabrication of hybrid materials, where it often serves as a precursor to form gold nanoparticles (AuNPs) within a different matrix material.

The thermal decomposition of this compound is a common method to create supported gold catalysts. Typically, gold(III) hydroxide is co-precipitated with a support material like an oxide, and then the composite is heated (calcinated) to decompose the Au(OH)₃ into metallic gold nanoparticles. However, it has been shown that aqueous gold(III) hydroxide colloids can decompose to form AuNPs at temperatures just above the freezing point of water, avoiding the need for high-temperature calcination which can sometimes encapsulate the nanoparticles and reduce their effectiveness.

This precursor role is also seen in the creation of polymer-inorganic hybrid materials. For instance, a gold precursor like gold(III) chloride trihydrate can be selectively introduced into one domain of a block copolymer. A subsequent chemical reduction then forms gold nanoparticles in a spatially controlled manner within the polymer structure. These hybrid materials can exhibit unique optical and electronic properties derived from the combination of the polymer and the precisely placed gold nanoparticles.

Synthesis of Gold Nanoparticle-Decorated Silica (B1680970) Nanoparticles

The functionalization of silica nanoparticles with gold nanoparticles (AuNPs) has been achieved effectively through methods involving this compound, Au(OH)₃. A significant approach is the Oxide Precipitation-Decomposition (OPD) method, which leverages the instability of aqueous gold(III) hydroxide colloids. Research has demonstrated that these colloids spontaneously decompose to form metallic gold nanoparticles at temperatures above the freezing point of water. This behavior facilitates a straightforward, one-pot protocol for decorating silica surfaces.

The process involves the precipitation and subsequent decomposition of gold(III) hydroxide directly onto the silica surface within a wet medium. Typically, a gold precursor such as chloroauric acid (HAuCl₄) is introduced to an aqueous suspension of silica microparticles. The pH of the solution is then adjusted, often with a base like sodium hydroxide (NaOH), to precipitate insoluble gold(III) hydroxide onto the silica support. This intermediate, SiO₂–Au(OH)₃, is then subjected to conditions that promote the decomposition of the hydroxide into metallic gold nanoparticles firmly anchored to the silica.

The decomposition of the aqueous/water-enriched gold(III) hydroxide can occur at relatively low temperatures, foregoing the need for high-temperature calcination which is often required in dry environments. The resulting silica-gold nanostructures are produced in high yield with a low level of by-products. Characterization using techniques such as Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (EDS) confirms the presence of gold, often with a decahedron morphology, heterogeneously distributed over the silica surface. The size and distribution of the resulting AuNPs can be influenced by experimental parameters like temperature, media polarity, and reactant concentrations.

{ "data": [ { "Method": "Oxide Precipitation-Decomposition (OPD)", "Silica Support": "Silica Microparticles (SiO₂MPs)", "Au Precursor": "Chloroauric acid (HAuCl₄·3H₂O)", "Key Synthesis Step": "Precipitation of Au(OH)₃ onto SiO₂ surface in wet media, followed by spontaneous decomposition at low temperatures (>0 °C). ", "Resulting Au NP Characteristics": "Decahedron morphology with stable {111} facets. ", "Reference": " " }, { "Method": "Precipitation-Deposition", "Silica Support": "Silica Nanospheres", "Au Precursor": "Chloroauric acid (HAuCl₄)", "Key Synthesis Step": "Precursor is precipitated as hydroxide [hydroxychloroaurate(III)] on the SiO₂ support using urea (B33335) at 90 °C. ", "Resulting Au NP Characteristics": "Aggregated nanospheres; morphology of support is unaffected. ", "Reference": " " }, { "Method": "In-situ Reduction", "Silica Support": "Functionalized Silica Spheres", "Au Precursor": "Gold(III) hydroxide (Au(OH)₃)", "Key Synthesis Step": "SiO₂ spheres are decorated with Au(OH)₃, followed by chemical reduction to Au⁰ using sodium borohydride (B1222165) (NaBH₄). ", "Resulting Au NP Characteristics": "Mean particle size of 4.8 nm; high monodispersity. ", "Reference": " " } ] }
MethodSilica SupportAu PrecursorKey Synthesis StepResulting Au NP CharacteristicsReference

Integration in Carbon-Based Composites

The integration of gold nanoparticles into carbon-based composites is frequently accomplished using deposition-precipitation (DP) techniques, where the in-situ formation of gold(III) hydroxide is a pivotal step. In this method, a gold salt precursor, most commonly chloroauric acid (HAuCl₄), is hydrolyzed in the presence of a carbon support material. The hydrolysis is induced by adding a basic agent, such as sodium hydroxide or sodium carbonate, which raises the pH and causes the precipitation of Au(OH)₃ onto the carbon surface. This approach ensures an intimate contact between the gold precursor and the support material.

A variety of carbon materials have been utilized as supports, including activated carbon (AC), carbon nanotubes (CNT), and carbon xerogels. The properties of the carbon support, such as its surface chemistry and basicity, can significantly influence the deposition process and the final catalytic performance of the composite material. For instance, basic carbon supports can promote the adsorption of hydroxyl ions, which may act as co-catalysts for gold-catalyzed reactions.

After the precipitation of gold(III) hydroxide, a subsequent step, such as thermal treatment or chemical reduction, is employed to convert the hydroxide into metallic gold nanoparticles (Au⁰). The conditions of this conversion step, along with the initial precipitation conditions, affect the final size, dispersion, and morphology of the gold nanoparticles on the carbon support. This method is considered an environmentally and economically favorable route for producing highly active gold-carbon composite catalysts. Research has shown that this strategy allows for the creation of composites with highly dispersed gold nanoparticles, which are crucial for applications in catalysis, such as the oxidation of alcohols and aldehydes.

{ "data": [ { "Carbon Support": "Activated Carbon (AC), Carbon Xerogels (CX, CXL), Carbon Nanotubes (CNT)", "Au Precursor": "Chloroauric acid (HAuCl₄)", "Precipitation Agent": "Sodium Carbonate (Na₂CO₃)", "Key Synthesis Step": "Impregnation of the support with HAuCl₄ followed by precipitation with Na₂CO₃ solution, leading to in-situ formation of Au(OH)₃. ", "Resulting Au NP Characteristics": "Highly active gold catalysts. ", "Reference": " " }, { "Carbon Support": "CoAl Mixed Oxide (from Layered Double Hydroxide precursor)", "Au Precursor": "Chloroauric acid (HAuCl₄)", "Precipitation Agent": "Sodium Hydroxide (NaOH)", "Key Synthesis Step": "Hydrolysis of HAuCl₄ to Au(OH)₃ before adding the support material, followed by deposition. ", "Resulting Au NP Characteristics": "Enhanced catalytic activity for ethanol (B145695) oxidation due to high surface concentration of Co²⁺ and improved reducibility. ", "Reference": " " }, { "Carbon Support": "Hydrotalcite and Activated Carbon Composite (HT-AC)", "Au Precursor": "Not specified, but typical for Au/support catalysts", "Precipitation Agent": "Base (not specified)", "Key Synthesis Step": "Deposition leading to highly dispersed Au NPs. The synergistic effect of basic HT and AC support promotes the reaction. ", "Resulting Au NP Characteristics": "Highly dispersed metallic Au NPs with a mean size of 2.5 nm. ", "Reference": " " }, { "Carbon Support": "High Surface Area Graphitic (HSAG) Carbon", "Au Precursor": "Gold Colloid (from HAuCl₄)", "Precipitation Agent": "Sodium Hydroxide (NaOH)", "Key Synthesis Step": "Immobilization of pre-formed gold colloids on basic carbon supports. Basicity of support is key. ", "Resulting Au NP Characteristics": "Uniformly distributed spherical AuNPs (2-4 nm); higher activity on basic supports. ", "Reference": " " } ] }
Carbon SupportAu PrecursorPrecipitation AgentKey Synthesis StepResulting Au NP CharacteristicsReference

Theoretical and Computational Chemistry Approaches to Gold Trihydroxide

Density Functional Theory (DFT) Studies of Gold Trihydroxide Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to understand the nature of bonding in gold complexes, including the interactions between gold and hydroxyl groups.

Gold(III) compounds, such as this compound, are known to favor a square planar coordination geometry. DFT calculations on various gold(III) complexes confirm this preference and reveal that their electronic structures can be quite diverse. The metal ion can contribute to the Lowest Unoccupied Molecular Orbital (LUMO), both the Highest Occupied Molecular Orbital (HOMO) and LUMO, or neither, depending on the ligands involved.

Studies focusing on the adsorption of hydroxyl (OH) radicals on gold surfaces provide critical data on the Au-OH bond. DFT calculations performed on an Au(001) surface showed that the OH species was stable in top, bridge, and hollow sites, with the bridge site being the most favorable energetically. The analysis of the projected density of states (PDOS) indicated a mixing between the oxygen orbitals and the gold bands, which is characteristic of a covalent interaction. Relativistic effects also play a significant role in gold chemistry, influencing bond lengths and energies.

Further DFT studies combined with Surface-Enhanced Raman Spectroscopy (SERS) on gold surfaces in acidic solutions have identified different Au-OH species. These studies distinguish between OH species attached to gold adatoms in an on-top geometry and those in a bridge site. The vibrational frequencies calculated using DFT help assign experimentally observed spectral features, confirming the presence of these distinct bonding configurations at the interface. For instance, a vibrational band at ~560 cm⁻¹ is attributed to Au-OH species in an on-top geometry, while a lower frequency peak around 351 cm⁻¹ is suggested to originate from more weakly bound Au-OH species in a bridge site geometry.

Computational Method System Studied Key Findings on Electronic Structure and Bonding
DFT (GGA-PW91) Adsorption of OH on Au(001) surfaceThe bridge site is the most stable for OH adsorption. Analysis of Projected Density of States (PDOS) shows mixing between oxygen orbitals and gold bands, indicating covalent interaction.
DFT (Implicit Solvent Model) OH intermediates on a gold electrode surfacePredicts different vibrational frequencies for Au-OH species. An on-top geometry corresponds to a higher frequency (~560 cm⁻¹), while a bridge site geometry has a lower frequency (~351 cm⁻¹), indicating different bond strengths.
DFT (General Review) Au(III) complexesGold(III) generally adopts a square planar coordination. The electronic structure is diverse, with the gold ion's contribution to frontier orbitals (HOMO/LUMO) varying with the ligand environment.

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is crucial for mapping the reaction pathways and determining the energetics involved in the formation and transformation of this compound. These models provide a step-by-step view of chemical reactions, including the identification of transient intermediate species.

One of the primary formation pathways for this compound is the hydrolysis of the tetrachloroaurate(III) ion, [AuCl₄]⁻, in aqueous solutions as the pH increases. Potential-pH diagrams, which can be constructed from thermodynamic data, illustrate the stability domains of gold species and show that Au(OH)₃ precipitates from auric solutions at moderately acidic to alkaline pH.

Electrochemical studies combined with computational analysis have detailed the formation of this compound on gold nanoparticle surfaces. The process involves the oxidation of metallic gold in the presence of hydroxide (B78521) ions.

Reaction: Au(s) + 3OH⁻(aq) → Au(OH)₃(s)

Calculations based on electrochemical data have determined that this irreversible oxidation reaction involves the transfer of approximately three electrons, consistent with the change in gold's oxidation state from 0 to +3.

Computational studies have also identified other potential pathways. For example, gold hydroxide can be formed through the decomposition of a gold(III) hydroperoxide intermediate, Au(OOH)(PR₃), which itself is formed from the insertion of oxygen (O₂) into a gold-hydride (Au-H) bond.

Reaction Pathway Description Computational Insight
Hydrolysis of [AuCl₄]⁻ The progressive replacement of chloride ligands with hydroxide ions as pH increases, leading to the precipitation of Au(OH)₃. Potential-pH diagrams define the thermodynamic stability regions for Au(OH)₃ formation.
Electrochemical Oxidation Oxidation of metallic gold on an electrode surface in an alkaline or neutral medium to form a this compound layer. The number of transferred electrons in the oxidation of Au to Au(III) is calculated to be approximately three.
Decomposition of Intermediates Formation from the decomposition of an Au(OOH)(PR₃) intermediate following O₂ insertion into an Au-H bond. Suggests a non-aqueous or organometallic route to gold hydroxide formation.

Simulations of Interfacial Interactions in this compound Systems

Simulations of interfacial interactions are vital for understanding the role of this compound in fields like catalysis and electrochemistry, where surface phenomena are paramount. These simulations model the behavior of Au(OH)₃ at the interface with other materials, such as substrates or solvents.

DFT simulations have been instrumental in characterizing the interface between gold and hydroxyl species from an aqueous environment. These studies model the adsorption of OH on gold surfaces, determining the most stable adsorption sites, energies, and the resulting changes in the surface's electronic properties, such as its work function and surface dipole moment. For the Au(001) surface, the bridge site was identified as the most favorable for OH adsorption.

In the context of electrochemistry, simulations have elucidated the structure of the gold-electrolyte interface during oxidation. DFT calculations, used to interpret in-situ SERS data, suggest that the structure of the oxidized gold surface is complex. The simulations predict that an interface structure with OH species attached to gold adatoms, while detectable, may not be the most thermodynamically stable configuration, highlighting the complexity of modeling realistic electrochemical interfaces.

The interaction of this compound with support materials is critical in heterogeneous catalysis. For instance, Au(OH)₃ can be precipitated onto titanium dioxide (TiO₂), a common catalyst support. Computational studies on similar systems, like gold clusters on iron(III) oxide (α-Fe₂O_3), show strong interaction between the gold and the oxide surface, involving electron transfer from the gold cluster to the substrate. This charge transfer is fundamental to the catalytic activity of supported gold nanoparticles.

Simulations also model the subsequent reactions of interfacial this compound. In electrochemical sensing applications, Au(OH)₃ formed on an electrode surface can interact with other molecules. For example, its reaction with adsorbed ammonia (B1221849) to form a gold(III) ammonia complex is the basis for some ammonia sensors.

Interfacial System Simulation Technique Key Findings
OH on Au(001) Surface DFT (GGA-PW91)The most stable adsorption site for OH is the bridge site. The simulation quantified changes in work function and surface dipole moment upon adsorption.
Gold Electrode/Aqueous Electrolyte DFT with Implicit Solvent ModelElucidated the structure of intermediate OH species on the gold surface during electrochemical oxidation, correlating calculated vibrational frequencies with experimental SERS data.
Gold Clusters on Metal Oxide (α-Fe₂O₃) DFTRevealed strong interaction and electron transfer from the gold cluster to the oxide support, which is crucial for catalytic applications.
Au(OH)₃ on TiO₂ Experimental (Implication for Simulation)Gold hydroxide precipitates with high dispersion on the TiO₂ support, indicating specific and favorable interfacial interactions.

Future Research Directions and Interdisciplinary Prospects in Gold Trihydroxide Chemistry

Advancements in Controlled Synthesis and Nanoscale Engineering

Future research is intensely focused on refining the synthesis of gold nanostructures from gold trihydroxide, aiming for unprecedented control over their physical and chemical properties. This compound is an ideal precursor because its reduction yields byproducts like water and oxygen, which are environmentally benign and less likely to contaminate the final product. The ability to precisely engineer nanoparticles' size, shape, and surface chemistry is critical as these characteristics dictate their optical, electronic, and catalytic behaviors.

Advanced synthesis techniques are moving beyond traditional batch methods to achieve greater uniformity and scalability. Methodologies being explored include:

Seed-Mediated Growth: This technique uses small, pre-synthesized gold nanoparticles as "seeds" to grow larger, more complex structures. By carefully controlling the concentration of seeds and a gold precursor solution, often derived from this compound, researchers can fabricate highly monodispersed nanoparticles with diameters in the 30-90 nm range.

Microfluidic Systems: Microreactors offer superior control over reaction parameters such as mixing times, temperature, and reagent concentrations. This leads to the rapid and efficient synthesis of gold nanoparticles with tunable sizes and narrower size distributions compared to conventional batch methods.

Deposition-Precipitation: This method involves precipitating gold hydroxide (B78521) onto a support material, like titanium dioxide (TiO₂), by adjusting the pH of a chloroauric acid solution. Subsequent heat treatment reduces the hydroxide to form highly dispersed and catalytically active gold nanoparticles. The key is to transform the gold precursor into a gold hydroxide anion before it interacts with the support, preventing the inclusion of chloride ions which can hinder catalytic activity.

Radiation-Induced Synthesis: Technologies like gamma-ray or electron beam irradiation provide a clean method for reducing gold ions to nanoparticles without chemical reducing agents. This is particularly valuable for biomedical applications where purity is paramount.

The goal of this nanoscale engineering is to create materials with tailored properties. For example, anisotropic structures like nanorods, nanostars, and nanocages exhibit unique surface plasmon resonance (SPR) effects, making them highly suitable for applications in photothermal therapy and advanced imaging.

Table 1: Comparison of Synthesis Methods for Gold Nanostructures from Gold(III) Precursors

Synthesis MethodKey PrincipleAdvantagesTypical Size/Shape ControlReference
Seed-Mediated GrowthGrowth of larger particles on pre-formed nanoparticle "seeds".High monodispersity; control over final particle size.Spheres, rods (30-100 nm).
Microfluidic SynthesisPrecise control of reaction conditions in a microreactor.Fast reaction times; narrow size distribution; high reproducibility.Small spheres (< 20 nm).
Deposition-PrecipitationPrecipitation of Au(OH)₃ onto a support, followed by calcination.Strong metal-support interaction; high dispersion; creates active catalysts.Small, highly dispersed nanoparticles (< 5 nm).
Radiation-Induced SynthesisReduction of gold ions using ionizing radiation (e.g., gamma rays).Reductant-free; high purity; can be performed at room temperature.Tunable size by varying radiation dose.

Expanding Catalytic Scope and Efficiency

Gold catalysts, particularly those prepared from this compound precursors, have demonstrated remarkable activity in a range of chemical reactions, a significant shift from the long-held view of gold as an inert metal. A primary direction for future research is to expand the types of reactions these catalysts can facilitate and to enhance their efficiency and durability for industrial applications.

The catalytic performance of gold is intrinsically linked to nanoparticle size, with particles smaller than 5 nm showing exceptional activity. this compound is a favored precursor for creating these small, highly active nanoparticles on various supports. Research is focused on several key areas:

Oxidation Reactions: Supported gold nanoparticles are highly effective for low-temperature CO oxidation, a critical process for purifying hydrogen streams for fuel cells. Future work aims to improve catalyst stability and resistance to deactivation. Furthermore, the selective oxidation of alcohols and polyols, such as the conversion of glycerol (B35011) (a biofuel byproduct) into valuable chemicals like lactic acid and glyceric acid, is a major area of interest.

Hydrochlorination: Gold catalysts have been commercialized for the hydrochlorination of acetylene (B1199291) to produce vinyl chloride, offering a more environmentally friendly alternative to traditional mercury-based catalysts.

Bimetallic Catalysts: Combining gold with a second metal, such as palladium, can create bimetallic nanoparticles with synergistic effects, leading to enhanced catalytic activity and selectivity compared to their monometallic counterparts.

Homogeneous Catalysis: While much of the focus is on heterogeneous catalysts, research is also exploring the use of gold(III) complexes, which can be derived from this compound, in homogeneous catalysis for reactions like the cyclization of propargylic amides and oxidative cross-coupling.

A significant challenge is the tendency of gold nanoparticles to sinter (or agglomerate) at higher temperatures, which deactivates the catalyst. Developing more robust support materials and stabilization techniques is crucial for creating durable catalysts suitable for industrial processes.

Table 2: Research Focus in this compound-Derived Catalysis

Research AreaTarget Reaction/ProcessObjectiveKey Findings/Future GoalsReference
Environmental CatalysisCO OxidationHydrogen stream purification for fuel cells.Au NPs < 5 nm are highly active at sub-ambient temperatures. Future work targets catalyst stability.
Biomass ConversionGlycerol OxidationValorization of biofuel byproducts.Au/LREO catalysts show high conversion to lactic acid. Optimizing support material is key.
Chemical SynthesisAcetylene Hydrochlorination"Green" production of vinyl chloride monomer.Gold-on-carbon catalysts replace toxic mercury catalysts.
Advanced MaterialsBimetallic CatalysisEnhance activity and selectivity.Au-Pd alloys show improved performance in alcohol oxidation.

Novel Applications in Emerging Technologies

The unique properties of gold nanostructures derived from this compound are paving the way for their use in a host of emerging technologies, particularly in the biomedical and electronics fields. The interdisciplinary nature of this research combines materials science, chemistry, physics, and medicine to develop innovative solutions.

Biomedical Applications: Gold nanoparticles are highly promising for medicine due to their biocompatibility, low toxicity, and tunable optical properties.

Therapeutics: Anisotropic gold nanoparticles can absorb near-infrared light and convert it into heat, a phenomenon used in photothermal therapy to selectively destroy cancer cells.

Drug Delivery: The surfaces of gold nanoparticles can be functionalized to carry drugs, targeting them to specific cells or tissues to improve efficacy and reduce side effects.

Diagnostics and Imaging: The intense colors produced by the surface plasmon resonance of gold nanoparticles make them excellent contrast agents for biomedical imaging and components in diagnostic assays.

Sensors: The high surface-area-to-volume ratio and unique electronic properties of gold nanomaterials make them ideal for sensing applications.

Electrochemical Sensors: Gold nanoparticle-modified electrodes are being developed for the sensitive detection of various analytes. For instance, they have been used to create nonenzymatic sensors for uric acid, a biomarker for diseases like gout.

Gas Sensors: Nanoporous gold has been demonstrated as a material for sensing humidity and other volatile organic compounds through changes in its electrical resistance or capacitance upon adsorption of the target molecules. Atomic gold clusters are also being explored to enhance the sensitivity of amperometric gas sensors.

Electronics: In microelectronics, the formation of gold hydroxide can be a corrosion-related failure mechanism. However, engineered gold nanoparticles are being explored for positive applications in flexible and stretchable electronic devices, where they can serve as conductive components.

The convergence of nanotechnology, catalysis, and biomedicine, all stemming from the fundamental chemistry of precursors like this compound, represents a vibrant and rapidly evolving research frontier. Continued innovation in the controlled synthesis and engineering of gold-based materials will undoubtedly lead to transformative technologies in the years to come.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing gold trihydroxide (Au(OH)₃) in laboratory settings, and how do reaction conditions influence crystallinity?

  • Methodological Answer: this compound is typically synthesized via hydrolysis of gold(III) chloride (AuCl₃) under alkaline conditions. Key parameters include pH control (8–10), temperature (20–25°C), and reaction time. For example, highlights that moisture absorption can trigger spontaneous crystallization of rare-earth trihydroxides, suggesting analogous processes for Au(OH)₃. Adjusting ammonia concentration and aging time can modulate crystallite size, as observed in lanthanide trihydroxide systems .

Q. Which characterization techniques are most effective for confirming the structural integrity of Au(OH)₃?

  • Methodological Answer: X-ray diffraction (XRD) is critical for identifying the amorphous-to-crystalline transition, as seen in La(OH)₃ studies where distorted peaks evolve into Gaussian forms . Thermogravimetric analysis (TGA) paired with FTIR can validate dehydration pathways (e.g., Au(OH)₃ → AuO(OH) → Au₂O₃). emphasizes the need for detailed experimental protocols to ensure reproducibility, including purity validation via elemental analysis .

Q. What are the primary stability challenges of Au(OH)₃ under ambient conditions, and how can they be mitigated?

  • Methodological Answer: Au(OH)₃ is hygroscopic and prone to decomposition into Au₂O₃. Storage in desiccators under inert gas (e.g., N₂) is recommended. notes that trihydroxides like La(OH)₃ stabilize over days in controlled humidity, suggesting similar protocols for Au(OH)₃. Contamination risks from CO₂ or acidic vapors require sealed containers and inert lab environments .

Advanced Research Questions

Q. How can contradictory data in thermal decomposition studies of Au(OH)₃ be resolved?

  • Methodological Answer: Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) often arise from differences in heating rates or sample preparation. A systematic approach involves:

  • Replicating experiments using TGA-DSC under uniform conditions (e.g., 5°C/min in N₂).
  • Cross-referencing with in-situ XRD to track phase transitions.
    underscores the importance of documenting auxiliary variables (e.g., particle size distribution) to contextualize results .

Q. What experimental designs are optimal for studying Au(OH)₃’s catalytic properties in oxidation reactions?

  • Methodological Answer: Use controlled batch reactors with Au(OH)₃ nanoparticles immobilized on SiO₂ or Al₂O₃ supports. Key metrics include turnover frequency (TOF) and selectivity for target products (e.g., aldehydes). ’s protocol for HAuCl₄·3H₂O applications in catalysis provides a template for precursor handling and activity benchmarking .

Q. How do interfacial interactions between Au(OH)₃ and organic ligands affect its colloidal stability in aqueous systems?

  • Methodological Answer: Employ zeta potential measurements and dynamic light scattering (DLS) to assess stability. Ligands like citrate or polyvinylpyrrolidone (PVP) can enhance dispersion by electrostatic or steric stabilization. ’s data on Au(OH)₃’s molecular formula (AuH₃O₃) informs ligand selection based on charge compatibility .

Q. What interdisciplinary approaches can address gaps in Au(OH)₃’s application in photothermal therapy?

  • Methodological Answer: Integrate materials science and biomedical methodologies:

  • Synthesize Au(OH)₃-nanocomposites with near-infrared (NIR) absorption.
  • Validate photothermal conversion efficiency via calorimetry and in vitro cytotoxicity assays.
    ’s framework for copper chloride trihydroxide safety assessments can guide biocompatibility testing .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing variability in Au(OH)₃ synthesis yields?

  • Methodological Answer: Use multivariate analysis (e.g., ANOVA) to isolate factors like pH or temperature. stresses avoiding "yes/no" questions, advocating for regression models to predict yield trends .

Q. How can researchers ensure reproducibility when scaling up Au(OH)₃ synthesis from lab to pilot-scale?

  • Methodological Answer: Adopt quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs: crystallinity, purity).
  • Map parameter interactions using design-of-experiments (DoE) software.
    ’s guidelines for experimental documentation (e.g., reagent lot numbers, calibration logs) are essential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.